molecular formula C7H12N2O2 B13614367 Ethyl 2-amino-4-cyanobutanoate

Ethyl 2-amino-4-cyanobutanoate

Cat. No.: B13614367
M. Wt: 156.18 g/mol
InChI Key: ASILPPKRZQUBAH-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4-cyanobutanoate is an organic compound with the molecular formula C7H12N2O2. It is a versatile intermediate used in the synthesis of various biologically active compounds. This compound is characterized by the presence of an amino group, a cyano group, and an ester functional group, making it a valuable building block in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-amino-4-cyanobutanoate can be synthesized through the cyanoacetylation of amines. One common method involves the reaction of ethyl cyanoacetate with an appropriate amine under solvent-free conditions at elevated temperatures. For example, stirring ethyl cyanoacetate with an amine at 70°C for 6 hours, followed by overnight stirring at room temperature, can yield the desired product .

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the cyanoacetylation process, and the product is typically purified through crystallization or distillation.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4-cyanobutanoate undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

    Condensation Reactions: The cyano group can react with carbonyl compounds to form heterocyclic structures.

    Reduction Reactions: The cyano group can be reduced to an amine group under appropriate conditions.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides and conditions like basic or acidic environments.

    Condensation: Reagents like aldehydes or ketones, often under acidic or basic catalysis.

    Reduction: Reagents such as hydrogen gas with a metal catalyst (e.g., palladium on carbon) or lithium aluminum hydride.

Major Products

The major products formed from these reactions include various substituted amino acids, heterocyclic compounds, and reduced amine derivatives.

Scientific Research Applications

Ethyl 2-amino-4-cyanobutanoate has numerous applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.

    Medicine: It is involved in the development of new drugs, particularly those targeting neurological and cardiovascular diseases.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4-cyanobutanoate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyano group can participate in nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Ethyl 2-amino-4-cyanobutanoate can be compared with similar compounds such as:

    Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 2-amino-3-cyanobutanoate: Similar structure but with the cyano group at a different position.

    Ethyl 2-amino-4-cyanopentanoate: Similar structure but with an additional carbon in the backbone.

These compounds share similar reactivity patterns but differ in their physical properties and specific applications, highlighting the uniqueness of this compound in terms of its versatility and utility in various fields.

Properties

Molecular Formula

C7H12N2O2

Molecular Weight

156.18 g/mol

IUPAC Name

ethyl 2-amino-4-cyanobutanoate

InChI

InChI=1S/C7H12N2O2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-4,9H2,1H3

InChI Key

ASILPPKRZQUBAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(CCC#N)N

Origin of Product

United States

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